N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c14-9-10-5-1-2-6-11(10)15-21(19,20)13-8-4-3-7-12(13)16(17)18/h3-4,7-8,10-11,15H,1-2,5-6,9,14H2 |
InChI Key |
BARMNQQPICTCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sulfur Trioxide-Mediated Activation
A patent describes using sulfur trioxide or trifluoroacetic anhydride to activate sulfonyl chlorides prior to amine coupling, enhancing reactivity for sterically hindered substrates.
Microwave-Assisted Synthesis
Adapted from recent advances, microwave irradiation reduces reaction times:
- Time : 10–20 minutes vs. 4–24 hours conventionally
- Solvent : DMF or acetonitrile
- Yield : Comparable to traditional methods (80–88%)
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temps risk decomposition |
| Base | Pyridine > TEA | Pyridine minimizes side reactions |
| Solvent Polarity | Medium (THF, DCM) | Low polarity reduces sulfonate hydrolysis |
| Purification | Recrystallization | Purity >98% achievable |
Chemical Reactions Analysis
Types of Reactions: N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or sulfonamide groups.
Scientific Research Applications
N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.37 g/mol . It is also known by other names such as 1832526-13-2, AKOS015191458, and EN300-1169918 .
Potential Applications
While specific applications for this compound are not detailed in the provided search results, the presence of an aryl sulfonamide group suggests potential uses as carbonic anhydrase inhibitors .
Carbonic Anhydrase Inhibitors
Aryl sulfonamide derivatives are known to inhibit the activity of carbonic anhydrase IX (CAIX) and XII (CAXII) . These enzymes are implicated in various diseases, particularly cancer . Hypoxia, a common feature of solid tumors, is linked to cancer progression, metastasis, and resistance to therapy . CAIX and CAXII are associated with hypoxia and promote epithelial to mesenchymal transition (EMT) in cancer cells, leading to increased metastatic potential and creating a niche for cancer stem cells (CSCs) .
Pharmaceutical Compositions
Aryl sulfonamide compounds may be used in pharmaceutical compositions for treating cancers such as astrocytoma/glioblastoma, bladder cancer, breast cancer, colorectal carcinoma, esophageal adenocarcinoma, gastrointestinal stromal tumors, gastric cancer, head and neck cancer, hepatocellular carcinoma, lung cancer, melanoma, ovarian cancer, pancreatic ductal adenocarcinoma, renal cell carcinoma, thyroid cancer, or uterine endometrial cancer .
Mechanism of Action
The mechanism of action of N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogs: Cyclohexyl vs. Cyclopentyl Derivatives
The most closely related compound identified in the evidence is N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide (CAS 1607328-02-8), which substitutes the cyclohexyl ring with a cyclopentyl ring and positions the aminomethyl group at the 1-position . Below is a comparative analysis based on available
Table 1: Key Properties of Target Compound and Cyclopentyl Analog
*Inferred from structural naming conventions.
Key Differences and Implications
Ring Size and Steric Effects :
- The cyclohexyl derivative’s larger ring may enhance conformational flexibility compared to the cyclopentyl analog. This could influence binding affinity in biological targets, such as enzymes or receptors, where steric bulk plays a role .
- The cyclopentyl variant’s smaller ring might reduce solubility in polar solvents due to increased hydrophobicity.
Molecular Weight and Bioavailability :
- The cyclohexyl compound’s higher molecular weight (~313 vs. 299 g/mol) could marginally impact pharmacokinetic properties, such as membrane permeability or metabolic stability .
Synthetic Accessibility :
- The cyclopentyl analog’s 1-position substitution may simplify synthetic routes compared to the 2-position substitution on the cyclohexyl ring, which could require more complex stereochemical control.
Biological Activity
N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes an aminomethyl group, a nitro group, and a sulfonamide moiety, which contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 313.37 g/mol. The structural characteristics are crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O4S |
| Molecular Weight | 313.37 g/mol |
| IUPAC Name | N-[2-(aminomethyl)cyclohexyl]-2-nitrobenzenesulfonamide |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Cellular Effects : The compound may affect processes such as apoptosis (programmed cell death) and cell proliferation, which are critical in cancer biology.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various sulfonamides against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of Sulfonamides
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 31 ± 0.12 | 7.81 |
| Comparative Sulfonamide | S. aureus | 30 ± 0.12 | 7.81 |
| Ciprofloxacin | E. coli | 32 ± 0.12 | - |
Cardiovascular Effects
Another aspect of the biological activity involves the modulation of perfusion pressure in cardiovascular studies. Research involving benzenesulfonamides has shown that certain derivatives can significantly affect blood pressure regulation through calcium channel interactions.
Table 2: Effects on Perfusion Pressure
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | No effect |
| This compound | 0.001 | Decreased |
| Compound 4 | 0.001 | Decreased |
Case Studies and Research Findings
- Antibacterial Study : A comprehensive investigation into the antibacterial properties of various sulfonamides indicated that compounds similar to this compound exhibit significant inhibition against pathogenic bacteria, suggesting its potential as a therapeutic agent .
- Cardiovascular Impact : Studies have reported that certain sulfonamide derivatives can influence coronary resistance and perfusion pressure, indicating their potential role in cardiovascular therapies . The interaction with calcium channels suggests a mechanism for regulating vascular tone and blood flow.
- Pharmacokinetics : Theoretical pharmacokinetic evaluations using models like ADMET have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, providing insights into its viability as a drug candidate .
Q & A
Q. Table 1. Synthetic Parameters for Related Sulfonamides
| Compound | Key Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| N-Cyclohexylbenzenesulfonamide | Benzenesulfonyl chloride, NaH | Slow addition of sulfonyl chloride | |
| N-Ethyl-N-cyclohexyl derivative | Ethyl iodide, DMF, 60°C | Use excess alkylating agent |
Basic: Which analytical techniques are critical for structural confirmation of N-substituted benzene sulfonamides?
Answer:
- X-ray crystallography : Resolves cyclohexyl chair conformations and nitro group orientation (e.g., torsion angles between 37–40°) .
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₈N₂O₄S: calc. 298.0984) .
Q. Table 2. Spectroscopic Benchmarks for Related Compounds
| Functional Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Source |
|---|---|---|---|
| Cyclohexyl (axial CH₂) | 1.2–1.8 (m) | 25–35 | |
| 2-Nitrobenzene | 8.0–8.2 (d, J=8 Hz) | 148.5 (C-NO₂) |
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
Substituent variation : Synthesize analogs with:
- Different nitro group positions (para vs ortho).
- Alternative cyclohexyl substituents (e.g., methyl, hydroxyl).
Biological assays :
- Test carbonic anhydrase inhibition (common sulfonamide target) using fluorescence-based assays .
- Compare IC₅₀ values to correlate substituent effects with activity.
Computational modeling :
- Perform molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 3T73 for carbonic anhydrase) .
Advanced: How should researchers address contradictions in reported reactivity or biological activity data?
Answer:
Reproducibility checks :
- Validate reaction conditions (e.g., NaH purity in DMF affects alkylation efficiency) .
- Test biological activity across multiple cell lines to rule out assay-specific artifacts.
Impurity analysis :
Theoretical alignment :
- Compare experimental results with DFT-calculated reaction pathways (e.g., nitro group electrophilicity in polar solvents) .
Basic: What purification methods are recommended for nitro-substituted sulfonamides?
Answer:
- Recrystallization : Use methanol-water (50:50) for high-purity crystals .
- Column chromatography : Optimize with ethyl acetate/hexane (3:7) and silica gel (230–400 mesh).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity >98% .
Advanced: What computational tools can predict the electronic effects of the 2-nitro group?
Answer:
- Electrostatic potential maps : Generated via Gaussian 16 to identify electron-deficient regions (nitro group enhances electrophilic aromatic substitution) .
- HOMO-LUMO analysis : Predicts charge transfer interactions (e.g., nitro group lowers LUMO energy by ~1.5 eV) .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO stabilizes nitro group via dipole interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
